molecular formula C21H18Br2N4O6 B449281 N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE

N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE

Cat. No.: B449281
M. Wt: 582.2g/mol
InChI Key: AUIFTLRPTAEPGR-IQEGOQEASA-N
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Description

N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is a complex organic compound with the molecular formula C21H18Br2N4O6 and a molar mass of 582.19882 g/mol This compound features a pentanedihydrazide backbone with two 6-bromo-1,3-benzodioxol-5-yl groups attached via methylene linkages

Preparation Methods

The synthesis of N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methylene linkages and hydrazide groups may also play roles in binding to specific molecular targets .

Comparison with Similar Compounds

Similar compounds to N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide include:

N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18Br2N4O6

Molecular Weight

582.2g/mol

IUPAC Name

N,N'-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pentanediamide

InChI

InChI=1S/C21H18Br2N4O6/c22-14-6-18-16(30-10-32-18)4-12(14)8-24-26-20(28)2-1-3-21(29)27-25-9-13-5-17-19(7-15(13)23)33-11-31-17/h4-9H,1-3,10-11H2,(H,26,28)(H,27,29)/b24-8+,25-9+

InChI Key

AUIFTLRPTAEPGR-IQEGOQEASA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C3=CC4=C(OCO4)C=C3Br

SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br

Origin of Product

United States

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